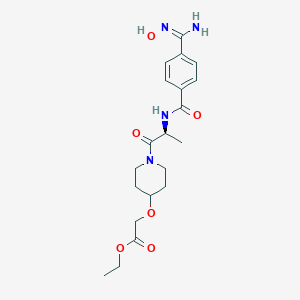
Sibrafiban
概要
説明
Sibrafiban (Ro 48–3657, proposed brand name Xubix) is the double prodrug of Ro-44-3888, which is a platelet aggregation inhibitor . It was being developed for secondary prevention of arterial thrombosis following unstable angina pectoris and acute myocardial infarction (MI) .
Synthesis Analysis
The concentrations of the active metabolite of sibrafiban, Ro 44–3888, in plasma and urine were determined by column-switching liquid chromatography combined with tandem mass spectrometry .Molecular Structure Analysis
The Sibrafiban molecule contains a total of 59 bond(s). There are 31 non-H bond(s), 10 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aromatic), 1 tertiary amide(s) (aliphatic), 1 amidine derivative(s), 1 primary amine(s) (aliphatic), 1 hydroxyl .Chemical Reactions Analysis
Sibrafiban is a double prodrug of Ro-44-3888, which is a platelet aggregation inhibitor .Physical And Chemical Properties Analysis
Sibrafiban has a density of 1.3±0.1 g/cm3, an index of refraction of 1.598, molar refractivity of 107.4±0.5 cm3, #H bond acceptors: 10, #H bond donors: 4, #Freely Rotating Bonds: 9, #Rule of 5 Violations: 1, ACD/LogP: 1.03, ACD/LogD (pH 5.5): 0.55, ACD/BCF (pH 5.5): 1.53, ACD/KOC (pH 5.5): 46.96, ACD/LogD (pH 7.4): 0.56, ACD/BCF (pH 7.4): 1.56, ACD/KOC (pH 7.4): 47.91, Polar Surface Area: 144 Å2, Polarizability: 42.6±0.5 10-24 cm3, Surface Tension: 51.7±7.0 dyne/cm, Molar Volume: 314.7±7.0 cm3 .科学的研究の応用
Clinical Trials in Cardiovascular Medicine : A study highlighted the evolution of phase III clinical trials in cardiovascular medicine, using the development of Sibrafiban as a case study. The failed large-scale attempt to develop Sibrafiban, an oral glycoprotein IIb/IIIa inhibitor, for secondary prevention of coronary heart disease, provided insights into the design and conduct of such trials (Armstrong et al., 2004).
Pharmacokinetics and Pharmacodynamics : Research investigated the pharmacokinetics and pharmacodynamics of Sibrafiban in healthy male volunteers. The study aimed to understand the drug's effects on platelet aggregation and its relationship with plasma concentrations, finding Sibrafiban to have good pharmacological prerequisites for therapy in secondary prevention of arterial thrombosis (Wittke et al., 1999).
Sibrafiban for Secondary Prevention of Cardiac Events : Sibrafiban was studied for its effectiveness in preventing cardiac events in patients stabilized after acute coronary syndromes. The research focused on its comparison with aspirin, highlighting its dose-dependent inhibition of platelet aggregation (Dooley et al., 1999).
Sibrafiban in Acute Coronary Syndromes : Another study presented at the American College of Cardiology sessions discussed the use of Sibrafiban in patients with acute coronary syndromes. It emphasized the drug's dosage adjustments based on patient weight and renal function (Villareal et al., 2000).
TIMI 12 Trial : This randomized trial investigated Sibrafiban in patients after an acute coronary syndrome, focusing on its pharmacokinetics, pharmacodynamics, safety, and tolerability. The study found high levels of platelet inhibition achieved by Sibrafiban but noted a relatively high incidence of minor bleeding (Cannon et al., 1998).
Comparison with Aspirin for Cardiovascular Event Prevention : A randomized trial compared Sibrafiban with aspirin for preventing cardiovascular events after acute coronary syndromes. The study found no additional benefit of Sibrafiban over aspirin for secondary prevention and noted more dose-related bleeding with Sibrafiban (Topol et al., 2000).
作用機序
Sibrafiban is the double prodrug of Ro-44-3888, which is a platelet aggregation inhibitor . GP IIb/IIIa antagonists have their mechanism of action in platelet aggregation prevention, distal thromboembolism, and thrombus formation, whereas the initial platelet binding to damage vascular areas is preserved .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[1-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUCLPUOSXSNJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC=C(C=C2)/C(=N\O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sibrafiban | |
CAS RN |
170094-62-9 | |
| Record name | Acetic acid, [[1-[(2S)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170094-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




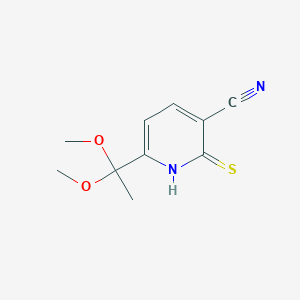
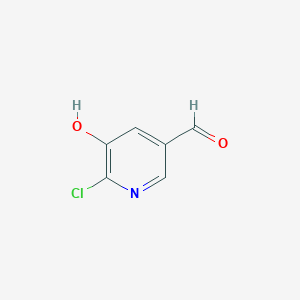
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
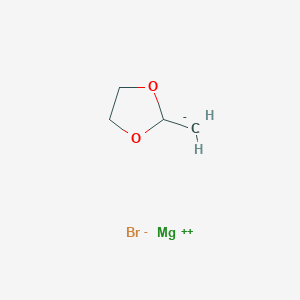

![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)


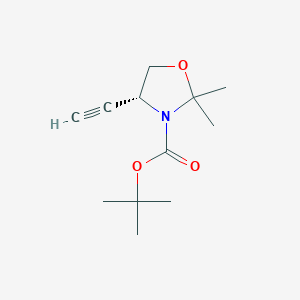

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
